
4-tert-butyl-N-(2-ethylhexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2-ethylhexyl)benzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has been used extensively since then. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2-ethylhexyl)benzamide has been extensively studied for its insect-repellent properties. It has been used in various scientific research applications, including studies on the behavior and physiology of insects, the efficacy of insect repellents, and the development of new insect repellent formulations. 4-tert-butyl-N-(2-ethylhexyl)benzamide has also been used in studies on the transmission of insect-borne diseases such as malaria and dengue fever.
Mecanismo De Acción
The exact mechanism of action of 4-tert-butyl-N-(2-ethylhexyl)benzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans. 4-tert-butyl-N-(2-ethylhexyl)benzamide may also interfere with the insect's sense of smell and taste, making it less attractive to the insect.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-ethylhexyl)benzamide has been shown to have low toxicity to humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. 4-tert-butyl-N-(2-ethylhexyl)benzamide has also been shown to have some neurotoxic effects in animals, but these effects have not been observed in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(2-ethylhexyl)benzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is readily available and can be easily incorporated into experimental protocols. However, 4-tert-butyl-N-(2-ethylhexyl)benzamide has some limitations, including its potential to interfere with the behavior of insects and its potential to cause skin irritation in some individuals.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(2-ethylhexyl)benzamide. One area of research is the development of new insect repellent formulations that are more effective and have fewer side effects. Another area of research is the study of the ecological impact of 4-tert-butyl-N-(2-ethylhexyl)benzamide and other insect repellents on non-target organisms. Finally, there is a need for more research on the mechanism of action of 4-tert-butyl-N-(2-ethylhexyl)benzamide and other insect repellents to better understand how they work and how they can be improved.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(2-ethylhexyl)benzamide involves the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate, which is then reacted with 4-tert-butylaniline to form the final product. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Propiedades
Fórmula molecular |
C19H31NO |
|---|---|
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C19H31NO/c1-6-8-9-15(7-2)14-20-18(21)16-10-12-17(13-11-16)19(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,20,21) |
Clave InChI |
AUGNPDQLMMJUSJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)
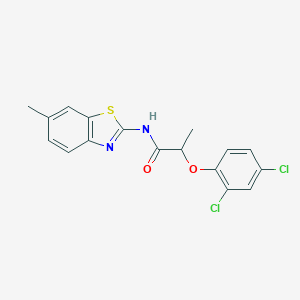

![N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)
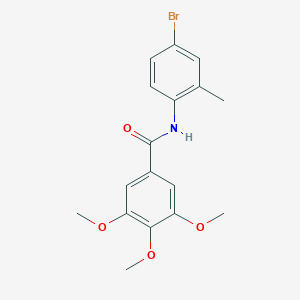

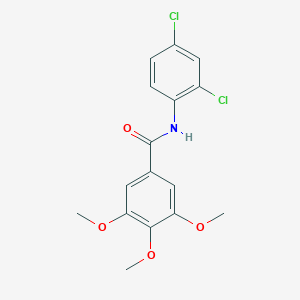
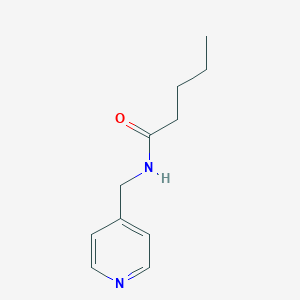
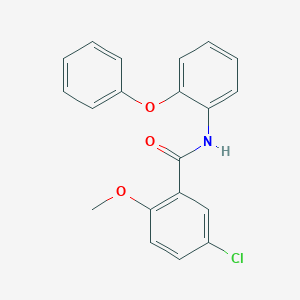

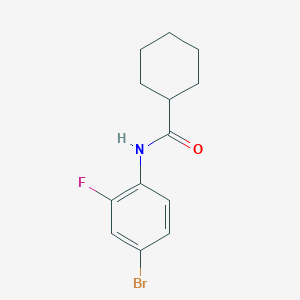

![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)
